molecular formula C21H19NO3 B5522812 2-(4-biphenylyloxy)-N-(3-methoxyphenyl)acetamide CAS No. 5852-14-2

2-(4-biphenylyloxy)-N-(3-methoxyphenyl)acetamide

Cat. No. B5522812
CAS RN: 5852-14-2
M. Wt: 333.4 g/mol
InChI Key: PSNRACTVUUDUCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-biphenylyloxy)-N-(3-methoxyphenyl)acetamide involves several steps, including catalytic hydrogenation and acetylation. For instance, a novel Pd/C catalyst with high activity, selectivity, and stability was developed for the hydrogenation process in the synthesis of related amide compounds, showing a selectivity of 99.3% (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of related acetamide compounds demonstrates various conformations. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides show linearly extended and slightly bent chains depending on the substitution, affecting their potential interactions and properties (A. Camerman et al., 2005).

Chemical Reactions and Properties

Silylated derivatives of N-(2-hydroxyphenyl)acetamide, synthesized through reactions with chlorotrimethylsilane, exhibit unique reactivity patterns due to their silylation, leading to compounds with potential applications in organic synthesis and materials science (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of these compounds are significantly influenced by their molecular structure. For example, the crystalline form of related compounds, such as p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, has been detailed, providing insight into their stability and solubility (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group behavior, of 2-(4-biphenylyloxy)-N-(3-methoxyphenyl)acetamide and related compounds are influenced by their specific structures. For instance, silylation reactions lead to the formation of heterocycles, demonstrating the compound's versatility in chemical transformations (N. Lazareva et al., 2017).

Scientific Research Applications

Catalytic Synthesis Applications

A novel Pd/C catalyst developed for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, demonstrates the chemical's relevance in catalytic hydrogenation processes for dye manufacturing (Zhang Qun-feng, 2008).

Pharmacological Inhibitor Development

2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential as antidiabetic agents through in vivo screening (A. Saxena et al., 2009).

Environmental Toxicology

Research on chloroacetamide herbicides, including acetochlor and metolachlor, focuses on their metabolic activation pathways, suggesting complex interactions leading to carcinogenic metabolites in both human and rat liver microsomes (S. Coleman et al., 2000).

Green Chemistry and Drug Synthesis

The chemoselective acetylation of 2-aminophenol using immobilized lipase showcases a green chemistry approach for synthesizing N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, highlighting the importance of environmentally friendly synthetic routes (Deepali B Magadum & G. Yadav, 2018).

Synthetic Chemistry and Reagent Development

p-Methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been introduced as versatile reagents for synthesizing N-alkylacetamides and carbamates, demonstrating the chemical's utility in creating functional groups present in many pharmaceutical products (Takeo Sakai et al., 2022).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-9-5-8-18(14-20)22-21(23)15-25-19-12-10-17(11-13-19)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNRACTVUUDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352065
Record name N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5852-14-2
Record name N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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